molecular formula C11H18N2O2 B2450695 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide CAS No. 1465302-15-1

3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide

Cat. No. B2450695
CAS RN: 1465302-15-1
M. Wt: 210.277
InChI Key: NIHQHFJWDDQIMY-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide” is a derivative of the known alkaloid cytisine . It has been obtained from two biologically active compounds, such as isoxazole and cytisine .


Synthesis Analysis

The synthesis of this compound has been studied in detail. It has been demonstrated that the reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine . This class of compounds is promising for obtaining new biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of a new derivative based on the cytisine alkaloid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 626.9±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and a flash point of 332.9±34.3 °C . It also has a molar refractivity of 110.8±0.5 cm3, polar surface area of 105 Å2, and a molar volume of 298.4±7.0 cm3 .

Scientific Research Applications

All-Polymer Solar Cells (all-PSCs)

Organic Synthesis

Biochemistry

Safety And Hazards

The safety information available indicates that this compound has a hazard classification of Acute Tox. 4 Oral . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

The synthesis of this compound has shown promise for obtaining new biologically active compounds . This suggests that future research could focus on exploring its potential applications in various fields, including medicine and pharmacology.

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(11(14)13(4)5)6-10-8(2)12-15-9(10)3/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHQHFJWDDQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide

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